molecular formula C8H8N4O B2562129 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1928719-87-2

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2562129
CAS No.: 1928719-87-2
M. Wt: 176.179
InChI Key: WFDSARQEYVLOAS-UHFFFAOYSA-N
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Description

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with methyl isocyanate under reflux conditions to yield the target compound.

Reaction Steps:

    Formation of Hydrazone Intermediate:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

    Oxidation Products: N-oxides of the triazole and pyridine rings.

    Reduction Products: Dihydro derivatives with reduced triazole or pyridine rings.

    Substitution Products: Halogenated, alkylated, or aminated derivatives depending on the substituents introduced.

Scientific Research Applications

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The specific molecular targets and pathways depend on the biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-methyl-3-(quinolin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s binding affinity to biological targets and its overall stability, making it distinct from its analogs.

Properties

IUPAC Name

4-methyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDSARQEYVLOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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